

improving the efficiency of promethium-powered betavoltaics

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Compound of Interest

Compound Name: Promethium

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Technical Support Center: Promethium-Powered Betavoltaics

Welcome to the technical support center for researchers, scientists, and drug development professionals working with **promethium**-powered betavoltaics. This resource provides troubleshooting guidance and answers to frequently asked questions to assist you in optimizing the efficiency of your experimental devices.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental working principle of a **promethium**-powered betavoltaic device?

A1: A **promethium**-powered betavoltaic device directly converts the kinetic energy of beta particles (electrons) emitted from the radioactive decay of **Promethium-147** (^{147}Pm) into electrical energy.^{[1][2]} This process is analogous to a photovoltaic (solar) cell, but instead of photons, beta particles create electron-hole pairs in a semiconductor material.^{[2][3]} A built-in electric field within the semiconductor (typically a p-n junction or Schottky barrier) separates these charge carriers, generating a continuous electrical current.^{[2][4]}

Q2: Why is **Promethium-147** a suitable isotope for betavoltaics?

A2: **Promethium-147** is an attractive radioisotope for betavoltaic applications due to several key properties. It has a relatively high theoretical power density and a half-life of 2.62 years,

which is suitable for applications requiring a power source for several years.[5][6] The average energy of the beta particles emitted by ^{147}Pm is approximately 62 keV, with a maximum energy of about 224 keV.[6][7] This energy range is sufficient to create a significant number of electron-hole pairs in the semiconductor without causing rapid degradation of the crystal lattice in certain materials.[8][9]

Q3: What are the common semiconductor materials used with ^{147}Pm sources?

A3: A variety of semiconductor materials have been investigated for use with **promethium** sources. The choice of semiconductor is critical for maximizing conversion efficiency. Common materials include Silicon (Si), Gallium Nitride (GaN), and Silicon Carbide (SiC).[8][9] Wide-bandgap semiconductors are often preferred as they can lead to higher open-circuit voltages and better performance at elevated temperatures.[5][10]

Q4: What factors limit the efficiency of **promethium**-powered betavoltaics?

A4: Several factors can limit the efficiency of these devices. A primary challenge is self-absorption within the ^{147}Pm source, where some beta particles are absorbed by the source material itself and do not reach the semiconductor.[4] Another significant factor is radiation-induced damage to the semiconductor lattice, which can reduce the minority carrier diffusion length and increase leakage currents over time.[11] The efficiency of charge carrier collection within the semiconductor, which is influenced by the device architecture and material quality, also plays a crucial role.[12] Mismatches between the penetration depth of beta particles and the diffusion length of charge carriers can also lower efficiency.[12]

Q5: How does the thickness of the ^{147}Pm source affect device performance?

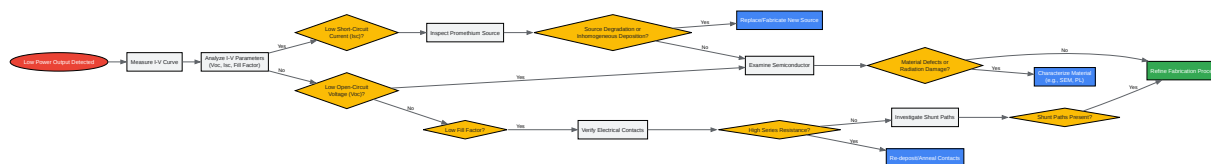
A5: The thickness of the **promethium** source is a critical design parameter. Increasing the source thickness can increase the number of emitted beta particles, but it also increases self-absorption.[4] There is an optimal thickness that maximizes the number of beta particles reaching the semiconductor. For ^{147}Pm , a source thickness in the range of a few micrometers is often considered to approach the maximum power output density.[13]

Troubleshooting Guides

Issue 1: Lower-than-Expected Power Output

This is a common issue that can stem from various factors in the experimental setup. Follow these steps to diagnose and address the problem.

Troubleshooting Workflow for Low Power Output



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Caption: Troubleshooting workflow for diagnosing low power output.

Step-by-Step Guide:

- **Perform Electrical Characterization:** Measure the current-voltage (I-V) characteristic of your device. This will provide key performance parameters: open-circuit voltage (Voc), short-circuit current (Isc), and fill factor (FF).
- **Analyze I-V Parameters:**
 - **Low Isc:** A low short-circuit current often points to issues with the generation or collection of charge carriers.

- Check the ^{147}Pm Source: Inspect the source for any signs of degradation or non-uniformity. Self-absorption increases with source thickness, so ensure it is optimized.[4]
- Evaluate the Semiconductor: The semiconductor may have a high defect density or have sustained radiation damage, which reduces the minority carrier diffusion length. [11]
- Low Voc: A low open-circuit voltage can be caused by high leakage currents.
 - Investigate Shunt Paths: Fabrication defects can create alternative current paths (shunts) that bypass the p-n junction.
 - Material Quality: Poor crystalline quality of the semiconductor can lead to increased recombination currents, thus lowering Voc.[14]
- Low Fill Factor: A low fill factor is often indicative of high series resistance or low shunt resistance.
 - Check Electrical Contacts: Poor ohmic contacts will increase the series resistance of the device.
 - Examine for Shunt Paths: As with low Voc, shunt paths can significantly degrade the fill factor.

Issue 2: Device Performance Degradation Over Time

Betavoltaic devices are expected to degrade in performance as the radioactive source decays. However, faster-than-expected degradation can indicate other problems.

- Monitor Radioactive Decay: The power output of a ^{147}Pm -powered device will decrease by half every 2.62 years due to the decay of the isotope. Ensure your performance measurements account for this predictable decay.[5]
- Assess Radiation Damage: The beta particles from ^{147}Pm can displace atoms in the semiconductor lattice, creating defects.[8] This damage accumulates over time and reduces the efficiency of charge carrier collection.[11]

- Choice of Semiconductor: Materials with higher radiation hardness, such as SiC and GaN, are more resistant to this type of degradation compared to Si, especially for higher energy beta particles.[8][14]
- Environmental Factors: For unsealed devices, exposure to moisture or other contaminants can degrade the performance of the semiconductor and the radioactive source.
Promethium(III) chloride ($^{147}\text{PmCl}_3$), for instance, is sensitive to moisture.[15]

Data Presentation

Table 1: Comparison of Common Semiconductor Materials for **Promethium** Betavoltaics

Property	Silicon (Si)	Gallium Nitride (GaN)	Silicon Carbide (4H-SiC)
Bandgap (eV)	1.12	3.4	3.26
Radiation Hardness	Moderate	High	Very High[14]
Electron Mobility (cm ² /Vs)	~1400	~1000	~800
Theoretical Efficiency	Moderate	High	High
Key Advantage	Mature fabrication technology	High power density potential[13]	Excellent radiation and temperature resistance[14]
Key Disadvantage	Susceptible to radiation damage[9]	Higher material cost and fabrication complexity	Lower electron mobility

Table 2: Performance of Experimental **Promethium**-147 Betavoltaic Devices

Semiconductor	Device Structure	Power Density ($\mu\text{W}/\text{cm}^2$)	Conversion Efficiency (%)	Reference
GaN	PIN Junction	35.68	6.69	[13]
GaN	PIN Junction	2.45	0.79	[13]
4H-SiC	Planar	3.2 (at 1680 mCi/cm ²)	Not Specified	[15]
GaAs	n-type Substrate	Not Specified	9.0	[16]

Experimental Protocols

Protocol 1: Electrical Characterization (I-V Measurement)

This protocol outlines the procedure for measuring the current-voltage (I-V) characteristics of a **promethium**-powered betavoltaic device to determine its performance parameters.

Objective: To measure the open-circuit voltage (V_{oc}), short-circuit current (I_{sc}), fill factor (FF), and maximum power output (P_{max}).

Materials and Equipment:

- **Promethium**-powered betavoltaic device
- Source meter unit (SMU) or a precision power supply and a digital multimeter
- Probe station or appropriate electrical contacts
- Shielded electrical cables
- Computer with data acquisition software

Procedure:

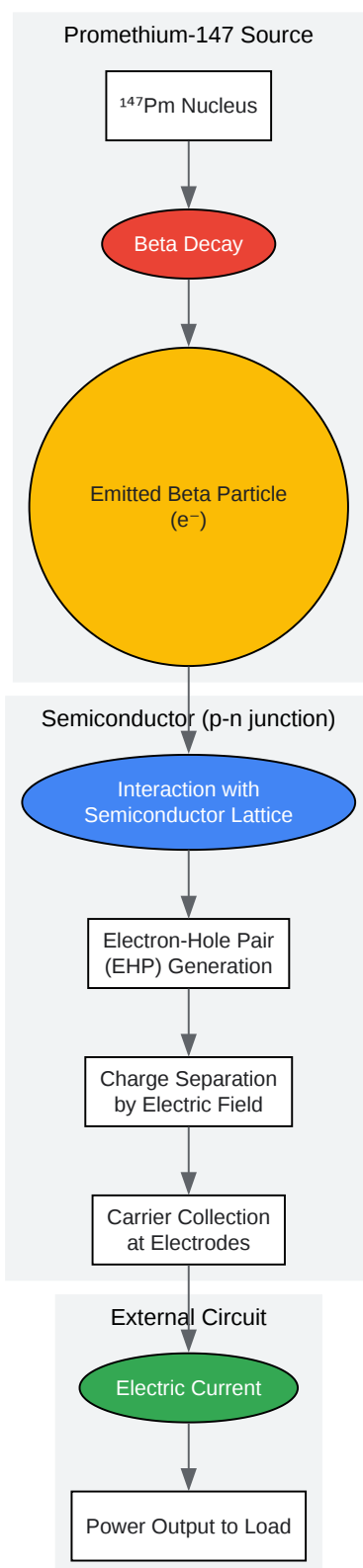
- Device Connection:

- Carefully place the betavoltaic device on the probe station.
- Establish electrical contact with the anode and cathode of the device using the probes. Ensure good ohmic contact to minimize series resistance.
- Connect the probes to the SMU using shielded cables to minimize electrical noise.
- Measurement Setup:
 - Configure the SMU to perform a voltage sweep. The sweep range should extend from 0 V to a voltage slightly above the expected V_{oc} .
 - Set the step size for the voltage sweep (e.g., 10 mV) to ensure sufficient data points for a smooth I-V curve.
 - Set the current compliance (limit) on the SMU to a value safely above the expected I_{sc} to avoid damaging the device.
- Data Acquisition:
 - Initiate the voltage sweep. The SMU will apply a voltage across the device and measure the resulting current at each voltage step.
 - Record the current and voltage data pairs. Most modern SMUs can be interfaced with a computer to automate this process and store the data in a file.
- Data Analysis:
 - Plot the I-V Curve: Plot the measured current (I) on the y-axis against the applied voltage (V) on the x-axis.
 - Determine I_{sc} : The short-circuit current is the current measured at $V = 0$ V.
 - Determine V_{oc} : The open-circuit voltage is the voltage at which the current is zero ($I = 0$ A).
 - Calculate Power Output: For each data point, calculate the power (P) as $P = V \times I$.

- Determine Pmax: Find the maximum value of the calculated power. This is the maximum power point of the device.
- Calculate Fill Factor (FF): The fill factor is a measure of the "squareness" of the I-V curve and is calculated as: $FF = (V_{mp} \times I_{mp}) / (V_{oc} \times I_{sc})$ where V_{mp} and I_{mp} are the voltage and current at the maximum power point.

Signaling Pathways and Experimental Workflows

Energy Conversion Pathway in a Betavoltaic Device



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Caption: Energy conversion process in a **promethium** betavoltaic device.

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